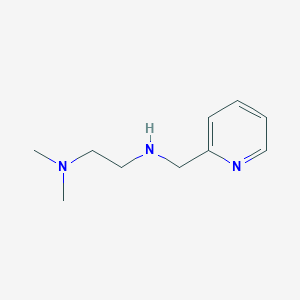

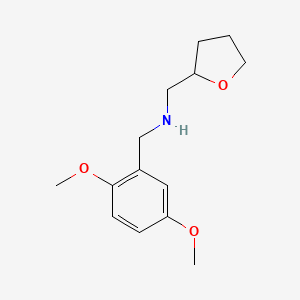

N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine

Vue d'ensemble

Description

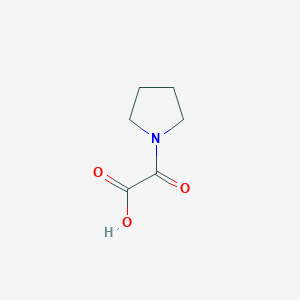

The compound of interest, N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, is a Schiff base ligand that has been the subject of various studies due to its ability to coordinate with metal ions and form complexes with potential applications in catalysis, material science, and fluorescence properties. The related compounds discussed in the provided papers involve similar structural motifs and functionalities, which include pyridine rings and ethane-1,2-diamine backbones, and they have been synthesized and characterized through various methods .

Synthesis Analysis

The synthesis of related Schiff base ligands typically involves the condensation of aldehydes with diamines. For instance, a V-shaped Schiff base ligand was synthesized via condensation of picolinaldehyde with ethane-1,2-diamine in ethanol solution under open reflux conditions . Similarly, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation resulted in a tetradentate ligand . These methods demonstrate the versatility and efficiency of Schiff base synthesis.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the crystal structures of these ligands and their complexes. The structures often exhibit coordination to metal ions in a distorted octahedral geometry, as seen in dinuclear cadmium(II) complexes and lead(II) iodide complexes . The ligands themselves can adopt various conformations and participate in different non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the overall molecular architecture .

Chemical Reactions Analysis

The Schiff base ligands are reactive towards metal ions, forming complexes with various geometries and coordination modes. For example, the reaction of a Schiff base ligand with cadmium iodide led to a complex with a distorted octahedral geometry . These reactions are crucial for the formation of metal-organic frameworks and other coordination compounds with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these ligands and their complexes are influenced by their molecular structure. For instance, the fluorescence properties of dinuclear cadmium(II) complexes were investigated, showing potential for applications in optical materials . The supramolecular interactions in the solid-state structures of these compounds, such as hydrogen bonding and π interactions, play a significant role in their stability and properties .

Applications De Recherche Scientifique

Polymer Synthesis and Modification

Pyridyl-imine ligands, including N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, have been applied in the polymerization processes of styrene and methyl methacrylate. Their use in atom transfer radical polymerization (ATRP) techniques results in polymers with a narrow molecular weight distribution and high conversion rates, contributing to more controlled and efficient polymer synthesis (Hsiao et al., 2014).

Metal Complex Synthesis and Characterization

The ligand has been used in the synthesis and characterization of various metal complexes, particularly iron(II) complexes. These studies focus on understanding the magnetic, spectroscopic, and electrochemical properties of these complexes, which can have implications in fields like catalysis and materials science (Bohn et al., 2017).

Corrosion Inhibition

Research has demonstrated the effectiveness of cadmium(II) Schiff base complexes, prepared using ligands like N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, in inhibiting corrosion on mild steel surfaces. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Das et al., 2017).

Supramolecular Chemistry

The ligand is instrumental in the assembly of supramolecular architectures, such as hydrogen-bonded networks and host-guest systems. These structures have potential applications in areas like molecular recognition, sensor design, and the development of novel materials (Huang et al., 2017).

Catalysis

Nickel(II) complexes utilizing ligands such as N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine have shown promise as catalysts in the oxidation of alkanes. These complexes could play a significant role in the development of more efficient and selective catalytic processes (Balamurugan et al., 2011).

Luminescent Materials

Several studies have focused on the luminescent properties of salts and complexes involving this ligand. These materials have potential applications in optoelectronics, light-emitting devices, and as sensors (Liu et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

N',N'-dimethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIHURZAFSRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390044 | |

| Record name | N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | |

CAS RN |

133280-80-5 | |

| Record name | N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

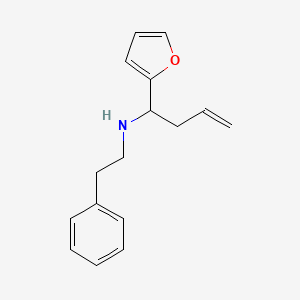

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)

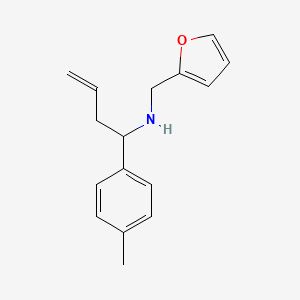

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)